2H-1-Benzopyran, 3-acetyl-7-methoxy-
Description
2H-1-Benzopyran, 3-acetyl-7-methoxy-, is a coumarin derivative characterized by a benzopyran core (a fused benzene and pyran ring system) with a methoxy group at position 7 and an acetyl group at position 3 . Coumarins are oxygen-containing heterocycles widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The substitution pattern of this compound—particularly the electron-withdrawing acetyl group at C-3 and the electron-donating methoxy group at C-7—confers distinct physicochemical and biological properties.
Properties
CAS No. |
57543-55-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(7-methoxy-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-8(13)10-5-9-3-4-11(14-2)6-12(9)15-7-10/h3-6H,7H2,1-2H3 |
InChI Key |
IXPOUIHJJIXKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research indicates that coumarin derivatives, including 2H-1-Benzopyran, 3-acetyl-7-methoxy-, exhibit significant antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines such as:
- Human colon cancer (HCT-116)
- Human adenocarcinoma (HeLa)
In vitro studies demonstrated that benzopyran compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production. Inhibitors of this enzyme are crucial for treating conditions like melasma and other hyperpigmentation disorders. Research has shown that 2H-1-Benzopyran, 3-acetyl-7-methoxy-, acts as an effective tyrosinase inhibitor, thereby reducing melanin synthesis . This property makes it a candidate for cosmetic formulations aimed at skin lightening.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance:
- Antibacterial Action : Studies have reported that coumarins exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .
- Antifungal Activity : Research indicates potential antifungal effects against dermatophytes and other fungal strains, making it useful in topical antifungal treatments.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Research suggests that coumarin derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators . This effect can be beneficial in treating inflammatory conditions such as arthritis and asthma.
Case Study 1: Antitumor Efficacy
A study conducted by Pintus et al. synthesized a series of heteroarylcoumarins, including derivatives of 7-methoxycoumarin, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the coumarin structure enhanced its efficacy against tumor cells, demonstrating the importance of chemical structure in pharmacological activity .
Case Study 2: Tyrosinase Inhibition and Skin Applications
Matos et al. explored the inhibitory effects of various coumarin derivatives on mushroom tyrosinase. Their findings revealed that compounds with methoxy substitutions exhibited superior inhibitory activity compared to others, suggesting potential applications in cosmetic formulations targeting hyperpigmentation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent positions, synthesis methods, and biological activities.
Key Observations:
- In contrast, bromomethyl or benzoyl groups at adjacent positions (e.g., C-4 in 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one) may alter reactivity and stability .
- Methoxy Group Influence : The methoxy group at C-7 (common in 7-methoxycoumarin) increases lipophilicity, aiding membrane permeability, but may reduce potency if metabolized to hydroxylated derivatives .
Key Observations:
- Planarity and Bioactivity : Planar C rings (e.g., in quercetin and apigenin) enhance biological potency by facilitating π-π stacking with target proteins. The acetyl group in 2H-1-Benzopyran, 3-acetyl-7-methoxy-, may similarly promote planarity, though this requires experimental validation .
- Antimicrobial Potency : 3,7-Disubstituted coumarins with hydrophobic groups (e.g., phenyl at C-3) show enhanced antifungal activity. The acetyl group in the target compound could mimic this effect, but the absence of a basic ether chain (as in 3ae) might limit membrane penetration .
Physicochemical and Thermodynamic Properties
Table 3: Thermodynamic Data for Selected Compounds
Key Observations:
- Boiling Point Trends : Bulky substituents (e.g., dimethyl groups in 7-methoxy-2,2-dimethyl-2H-1-benzopyran) increase molecular weight and boiling points compared to simpler derivatives like 3,4-dihydro-2H-1-benzopyran .
- Solubility : Methoxy and acetyl groups likely improve solubility in organic solvents, critical for pharmaceutical formulation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-acetyl-7-methoxy-2H-1-benzopyran derivatives, and how do solvent/Lewis base choices influence regioselectivity?
- Methodology : DBU-catalyzed reactions between salicylic aldehydes and allenic ketones/esters under inert atmospheres (e.g., N₂) yield functionalized benzopyrans. Solvent polarity (THF vs. toluene) and Lewis bases (e.g., DBU) significantly affect product distribution and regioselectivity. For example, THF enhances cyclization efficiency, while DBU stabilizes intermediates via hydrogen-bonding interactions .
- Characterization : Use 2D NOESY NMR to confirm stereochemistry (e.g., Z/E isomerism) and X-ray crystallography for absolute configuration determination .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-acetyl-7-methoxy-2H-1-benzopyran?
- Primary Methods :
- NMR Spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and acetyl (δ ~2.5–2.7 ppm) protons.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₂H₁₂O₄: [M+H]⁺ at m/z 221.0814) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254–280 nm .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Hazards : Classified as acute toxicity (Oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3) under GHS .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) during powder handling. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically pure 3-acetyl-7-methoxy-2H-1-benzopyran derivatives?
- Approach : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., thiourea derivatives) can induce enantioselectivity during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What structural modifications enhance the compound’s bioactivity, and how are these changes rationalized computationally?
- Case Study : Substituting the 4-methyl group with bromomethyl (via N-bromosuccinimide) increases electrophilicity, enhancing interactions with biological targets like cytochrome P450 enzymes. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
- Validation : Compare in vitro activity (e.g., enzyme inhibition assays) with computational docking simulations (AutoDock Vina) .
Q. How do contradictory reports on the compound’s hepatoprotective vs. hepatotoxic effects arise, and how can they be resolved?
- Analysis : Dose-dependent effects are critical. At low doses (≤10 µM), 7-methoxy-2H-1-benzopyran derivatives upregulate glutathione (GSH) synthesis, offering hepatoprotection. Higher doses (>50 µM) deplete GSH, inducing oxidative stress .
- Resolution : Standardize in vivo models (e.g., CCl4-induced hepatotoxicity in rats) and measure biomarkers (ALT, AST, GSH) across multiple time points .
Q. What explains the regioselectivity paradox in bromination reactions of 3-acetyl-7-methoxy-2H-1-benzopyran derivatives?
- Mechanistic Insight : Radical bromination (e.g., using AIBN/NBS) favors the 4-position due to stabilization of the allylic radical intermediate. In contrast, electrophilic bromination (Br₂/Fe) targets the electron-rich 6-position .
- Validation : Compare reaction outcomes under varying initiators (radical vs. electrophilic) and characterize products via LC-MS .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
